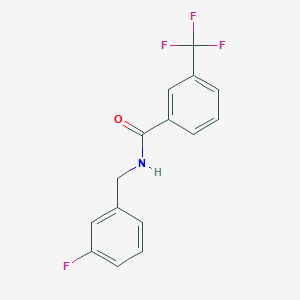

N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide

Description

Properties

Molecular Formula |

C15H11F4NO |

|---|---|

Molecular Weight |

297.25 g/mol |

IUPAC Name |

N-[(3-fluorophenyl)methyl]-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C15H11F4NO/c16-13-6-1-3-10(7-13)9-20-14(21)11-4-2-5-12(8-11)15(17,18)19/h1-8H,9H2,(H,20,21) |

InChI Key |

BDBXKCAXTKJEAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with 3-fluorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Anticancer Activity

N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide has shown promising anticancer properties in various studies. Its mechanism of action often involves the inhibition of key signaling pathways associated with cancer progression.

- Case Study : A study involving human cervical cancer (HeLa) cells reported an IC50 value in the low micromolar range, indicating significant cytotoxicity. The compound was found to activate caspase pathways, leading to apoptosis through increased reactive oxygen species (ROS) levels .

Inhibition of Protein Kinases

The compound has been investigated for its ability to inhibit specific protein kinases that play crucial roles in cancer cell proliferation and survival.

- Biological Activity : Compounds structurally similar to this compound exhibited high inhibitory activity against various protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor alpha (PDGFRα). For instance, certain derivatives demonstrated over 90% inhibition at concentrations as low as 10 nM .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, which could be beneficial for treating diseases characterized by excessive inflammation.

- Mechanism : Similar compounds have been shown to inhibit the NF-κB signaling pathway, which is critical in mediating inflammatory responses. This inhibition can lead to reduced cytokine release and improved outcomes in inflammatory diseases.

Data Summary of Biological Activities

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Mechanism | IC50/EC50 | Cell Line/Model |

|---|---|---|---|

| NF-κB Inhibition | Direct inhibition | nM range | Various cancer cell lines |

| Induction of Apoptosis | Mitochondrial uncoupling | μM range | HeLa cells, Jurkat T-cells |

| Pain Relief | NK-1 receptor antagonism | IC50 = 0.09 nM | Animal models |

Case Study 1: Anticancer Activity

In a preclinical study involving HeLa cells, this compound demonstrated significant cytotoxicity linked to the activation of apoptotic pathways. This suggests its potential as a lead structure for developing novel anticancer agents.

Case Study 2: Inflammatory Response Modulation

Another study assessed the compound's effects on inflammation by measuring cytokine release in Jurkat T-cells. The results indicated a dose-dependent inhibition of pro-inflammatory cytokines, highlighting its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide, differing in substituent positions, nitrogen-attached groups, or fluorine/trifluoromethyl placement:

Key Differentiators of this compound

- Trifluoromethyl Placement : The 3-(trifluoromethyl) group on the benzamide ring contrasts with 4-substituted isomers (e.g., ), which may alter steric interactions in binding pockets.

Biological Activity

N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a fluorobenzyl group and a trifluoromethyl group attached to a benzamide backbone. Its molecular formula is , with a molecular weight of approximately 297.25 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity, which may influence its bioactivity and interaction with biological targets.

Antidepressant Activity

Recent studies have highlighted the antidepressant-like effects of compounds structurally related to this compound. For instance, research involving a related compound demonstrated significant modulation of the serotonergic system, particularly through the 5-HT1A and 5-HT3 receptors, suggesting a potential mechanism for treating Major Depressive Disorder (MDD) .

Key Findings:

- The compound exhibited an antidepressant-like effect in forced swim tests (FST) and tail suspension tests (TST), indicating its potential as a new antidepressant .

- It showed low toxicity in animal models, making it a candidate for further development .

Antiviral Activity

Another area of interest is the compound's antiviral properties. Research has indicated that similar benzamide derivatives exhibit inhibitory effects against viruses such as H5N1 and H1N1 influenza viruses. These compounds have been shown to interfere with viral envelope proteins, suggesting their potential use in antiviral therapies .

The mechanisms underlying the biological activity of this compound remain under investigation. However, the following points summarize key insights:

- Serotonergic System Interaction: The compound's ability to modulate serotonin receptors points towards its role in influencing mood regulation and potentially alleviating symptoms of depression .

- Inhibition of Viral Proteins: The structural characteristics that allow this compound to interact with viral proteins could be crucial for developing antiviral agents .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other benzamide derivatives:

| Compound Name | Biological Activity | Key Mechanism |

|---|---|---|

| This compound | Antidepressant, Antiviral | Serotonin receptor modulation, Viral protein inhibition |

| 3-fluoro-5-(trifluoromethyl)benzamide | Antiviral against H5N1 | Inhibition of viral envelope protein |

| Other benzamides | Various (e.g., antifungal) | Diverse mechanisms including enzyme inhibition |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Antidepressant Effects: A study demonstrated that related compounds induced significant antidepressant-like effects in mice through serotonergic modulation .

- Antiviral Efficacy: Research indicated that certain benzamide derivatives effectively inhibited the activity of H5N1 influenza virus, demonstrating their potential as antiviral agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-Fluorobenzyl)-3-(trifluoromethyl)benzamide, and what reaction conditions yield high purity?

- Methodological Answer : The compound can be synthesized via coupling reactions between fluorinated benzoyl chlorides and amines. For example, in analogous benzamide syntheses, 3-(trifluoromethyl)benzoyl chloride reacts with fluorinated amines (e.g., 3-fluorobenzylamine) in the presence of a base like triethylamine in dichloromethane at room temperature . Optimization involves using activating agents such as chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate in acetonitrile, achieving yields >85% with high purity confirmed by TLC and NMR .

Q. How is the structural integrity of fluorinated benzamide derivatives validated during synthesis?

- Methodological Answer : Structural validation relies on -NMR and -NMR to confirm substituent positions and purity. For fluorinated analogs, -NMR is critical to detect trifluoromethyl group integration. X-ray crystallography (e.g., at 150 K with R-factor <0.06) resolves stereochemical ambiguities, as demonstrated in difluoro-N-(pyridyl)benzamide derivatives .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer : Thin-layer chromatography (TLC) with UV visualization is used for rapid purity checks. High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) and LC/MS are standard for quantitative analysis. Mass spectrometry confirms molecular weight, while elemental analysis validates C/H/N ratios .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational flexibility in fluorinated benzamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction at low temperatures (e.g., 150 K) minimizes thermal motion artifacts. For example, studies on 3-fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide revealed disorder in the main residue, resolved using SHELXL refinement with a data-to-parameter ratio of 14.5 and R-factor of 0.057 . This approach is critical for studying trifluoromethyl group orientation and intermolecular interactions.

Q. What strategies mitigate low yields in multi-step syntheses of trifluoromethyl-containing benzamides?

- Methodological Answer : Yield optimization often requires stepwise intermediate purification. For instance, a 56% yield in a key oxadiazole-forming step was achieved using column chromatography (10% methanol in dichloromethane) after refluxing intermediates with triethylamine. Scaling-up with continuous flow reactors improves consistency in industrial settings .

Q. How do electronic effects of the trifluoromethyl group influence the biological activity of benzamide derivatives?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and binding affinity to targets like enzymes or receptors. In kinase inhibitors, this group increases lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) studies using analogs with varying substituents (e.g., -CF vs. -CH) quantify these effects .

Q. What experimental designs are effective for studying enzyme inhibition mechanisms of trifluoromethyl benzamides?

- Methodological Answer : Competitive inhibition assays (e.g., fluorescence-based or radiometric) with varying substrate concentrations identify inhibition constants (). Molecular docking (e.g., using AutoDock Vina) predicts binding modes, validated by mutagenesis studies. For example, RAF709, a related compound, inhibits RAS-mutant cancers by binding to the ATP pocket of BRAF kinase .

Q. How can contradictory data in fluorinated benzamide bioactivity studies be reconciled?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or cell line variability. Reproducibility requires standardizing protocols (e.g., fixed DMSO concentrations ≤0.1%) and validating results across multiple models. For instance, antifungal activity of flufenoxadiazam (a related compound) was confirmed in both Candida and Aspergillus models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.